2-[2,6-Bis(2,3-dimethylbutan-2-yl)phenoxy]-2H-1,3,2-benzodioxaphosphole
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Overview
Description
2-[2,6-Bis(2,3-dimethylbutan-2-yl)phenoxy]-2H-1,3,2-benzodioxaphosphole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzodioxaphosphole core with two bulky 2,3-dimethylbutan-2-yl groups attached to the phenoxy ring, making it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-Bis(2,3-dimethylbutan-2-yl)phenoxy]-2H-1,3,2-benzodioxaphosphole typically involves multi-step organic reactions. One common method includes the reaction of 2,6-bis(2,3-dimethylbutan-2-yl)phenol with a suitable phosphorating agent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[2,6-Bis(2,3-dimethylbutan-2-yl)phenoxy]-2H-1,3,2-benzodioxaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like sodium hydride and potassium tert-butoxide are employed under anhydrous conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2,6-Bis(2,3-dimethylbutan-2-yl)phenoxy]-2H-1,3,2-benzodioxaphosphole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where its bulky substituents provide steric protection to metal centers.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[2,6-Bis(2,3-dimethylbutan-2-yl)phenoxy]-2H-1,3,2-benzodioxaphosphole involves its interaction with molecular targets such as enzymes and receptors. The bulky substituents on the phenoxy ring can influence the compound’s binding affinity and specificity. The phosphole core can participate in electron transfer reactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylbutane: A simpler hydrocarbon with similar bulky substituents but lacking the phosphole core.
2,4-Bis(2-methyl-2-butanyl)phenoxy derivatives: Compounds with similar phenoxy structures but different substituents.
Uniqueness
2-[2,6-Bis(2,3-dimethylbutan-2-yl)phenoxy]-2H-1,3,2-benzodioxaphosphole is unique due to its combination of a benzodioxaphosphole core and bulky 2,3-dimethylbutan-2-yl groups. This structural arrangement provides distinct steric and electronic properties, making it valuable for specific applications in catalysis, materials science, and potentially therapeutic research.
Properties
CAS No. |
139055-89-3 |
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Molecular Formula |
C24H33O3P |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-[2,6-bis(2,3-dimethylbutan-2-yl)phenoxy]-1,3,2-benzodioxaphosphole |
InChI |
InChI=1S/C24H33O3P/c1-16(2)23(5,6)18-12-11-13-19(24(7,8)17(3)4)22(18)27-28-25-20-14-9-10-15-21(20)26-28/h9-17H,1-8H3 |
InChI Key |
PWCHRLDAAGZIHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C)C1=C(C(=CC=C1)C(C)(C)C(C)C)OP2OC3=CC=CC=C3O2 |
Origin of Product |
United States |
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